2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one
Description
2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolinone core with two methyl groups at the 2-position. Quinazolinones are structurally diverse and pharmacologically significant, often serving as key scaffolds in medicinal chemistry due to their antimicrobial, antitumor, and anti-inflammatory properties . The 2,2-dimethyl substitution introduces steric bulk, which may influence both synthetic accessibility and biological interactions.
Properties
IUPAC Name |
2,2-dimethyl-1,3-dihydroquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(2)11-8-6-4-3-5-7(8)9(13)12-10/h3-6,11H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJMRXBQNLKDCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344218 | |
| Record name | 2,2-Dimethyl-2,3-dihydro-4(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77726-78-4 | |
| Record name | 2,2-Dimethyl-2,3-dihydro-4(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation Reactions
One common method involves the condensation of anthranilamide with different aldehydes. This reaction typically requires heating under controlled conditions.
- Mix anthranilamide (1 mmol) with an aldehyde (1 mmol) in a suitable solvent (often water).
- Heat the mixture to a specified temperature (e.g., 70°C) for a defined period.
- Monitor the reaction using thin-layer chromatography until completion.
- Isolate the product through filtration and recrystallization from ethanol.
Catalytic Approaches
Recent studies have introduced various catalysts to enhance the efficiency of the synthesis process.
Example: Zinc Oxide Nanomicelles
- A study demonstrated that reverse zinc oxide micelles could catalyze the reaction effectively in aqueous media, achieving high yields with mild conditions.
Table 1: Catalyst Performance Comparison
| Catalyst Type | Yield (%) | Reaction Time (min) | Conditions |
|---|---|---|---|
| Reverse Zinc Oxide | 99 | 30 | Aqueous, 70°C |
| p-Sulfonic Acid Calixarene | 94 | 18 | Aqueous, RT |
| Magnetic EDTA-Copper | 95 | 25 | Aqueous, RT |
Green Chemistry Techniques
The emphasis on sustainable practices has led to the development of methods that minimize waste and use non-toxic reagents.
Example: Aqueous Synthesis Using Nanocatalysts
- The use of magnetic EDTA-coated copper nanocomposites has shown promise in synthesizing derivatives with minimal environmental impact.
- High reusability of catalysts.
- Reduced reaction times and waste generation.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms in the ring system act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different functional groups attached to the ring system, enhancing their chemical and biological properties .
Scientific Research Applications
2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to its antiviral and antibacterial effects. It also interacts with cellular pathways involved in inflammation and oxidative stress, contributing to its anti-inflammatory and antioxidant properties.
Comparison with Similar Compounds
Key Observations:
- Alkyl vs. Aryl Substituents: Alkyl-substituted derivatives (e.g., 2,2-dimethyl) exhibit lower molecular weights and moderate LogP values, favoring membrane permeability.
- Steric Effects : The 2,2-dimethyl group introduces steric hindrance, which complicates synthesis (e.g., lower yields observed in bulky diamine cyclization reactions) .
- Functional Group Impact : Propargyl or fluorophenyl groups (e.g., compound 2c in ) enhance electronic interactions with biological targets, contributing to anti-TB activity .
Anti-Microbial Properties:
- Anti-Leishmanial Activity: Aryl-substituted derivatives, such as 2-p-tolyl-2,3-dihydroquinazolin-4(1H)-one, demonstrate notable anti-leishmanial activity, likely due to improved target binding via π-π stacking interactions .
- Anti-TB Activity : Fluorophenyl and propargyl-substituted compounds (e.g., 2c) exhibit enhanced activity against Mycobacterium tuberculosis, attributed to fluorine’s electronegativity and propargyl’s ability to form covalent bonds .
Metabolic and Pharmacokinetic Considerations:
- Lipophilicity : The 2,2-dimethyl derivative’s LogP (~2.12) suggests favorable blood-brain barrier penetration compared to polar analogs like hydroxyl- or methoxy-substituted derivatives (–13).
- Synthetic Feasibility : Bulky substituents (e.g., 2,2-dimethyl) reduce synthetic yields due to steric hindrance during cyclization, as seen in .
Case Studies and Research Findings
- Anti-Leishmanial Agents : A combined experimental and computational study highlighted that 2,3-dihydroquinazolin-4(1H)-ones with aromatic substituents (e.g., p-tolyl) showed superior anti-leishmanial activity compared to alkyl-substituted analogs .
- Anti-TB Derivatives : Compound 2c (2-(3-fluorophenyl)-3-propargyl) demonstrated MIC values in the low micromolar range against M. tuberculosis, underscoring the importance of electronegative substituents .
- Steric Challenges: The use of 2,2-dimethyl-1,3-propanediamine in synthesis resulted in moderate yields (40–60%) due to steric effects, limiting scalability for alkyl-substituted quinazolinones .
Biological Activity
2,2-Dimethyl-1,2,3-trihydroquinazolin-4-one is a compound that has attracted attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure
The molecular formula of this compound is , and it features a quinazoline core that is modified with methyl groups and a ketone functional group. This structural configuration is believed to contribute to its biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties against various bacterial strains. It inhibits bacterial growth by interfering with metabolic pathways essential for bacterial survival.
- Anticancer Properties : There is evidence suggesting that this compound may induce apoptosis in cancer cells. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.
- Anti-inflammatory Effects : The compound has been reported to exhibit anti-inflammatory activity by modulating inflammatory cytokines and pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular processes such as DNA replication and repair.
- Receptor Modulation : It has been suggested that this compound can bind to receptors involved in cell signaling pathways, altering their activity and leading to downstream effects on cell survival and proliferation.
Case Studies
Several studies have investigated the biological effects of this compound:
-
Anticancer Study : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability (GI50 = 5.0 µM). The mechanism was linked to the induction of apoptosis through caspase activation.
Concentration (µM) Cell Viability (%) 0 100 5 70 10 40 20 20 -
Antimicrobial Study : Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 50
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,2-dimethyl-1,2,3-trihydroquinazolin-4-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted benzaldehydes with urea derivatives under acidic catalysis. Ethanol (EtOH) is a preferred solvent due to its ability to stabilize intermediates and improve yields (e.g., 65% yield in analogous dihydroquinazolinone syntheses) . Electron-donating substituents on the aldehyde enhance reactivity, while electron-withdrawing groups require prolonged reaction times. Catalysts like p-TsOH (para-toluenesulfonic acid) in refluxing H2O or EtOH are effective for one-pot multicomponent reactions .
Q. How can spectroscopic techniques (FT-IR, UV/Vis) confirm the structural integrity of this compound derivatives?
- Methodological Answer :
- FT-IR : Key absorptions include N-H stretching (~3200 cm<sup>-1</sup>), C=O (1670–1700 cm<sup>-1</sup>), and aromatic C=C (1450–1600 cm<sup>-1</sup>). Disappearance of aldehyde C=O (~1700 cm<sup>-1</sup>) confirms cyclization .
- UV/Vis : Conjugation in the quinazolinone core results in λmax at ~250–280 nm. Substituent effects (e.g., electron-withdrawing groups) cause bathochromic shifts .
Q. What solvent systems are most effective for recrystallizing dihydroquinazolinone derivatives to achieve high purity?
- Methodological Answer : Water-ethanol mixtures (1:1–1:3 v/v) are optimal for recrystallization, balancing solubility and polarity to remove unreacted starting materials. For hydrophobic derivatives (e.g., aryl-substituted), ethyl acetate/hexane gradients are recommended .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess electronic properties (HOMO-LUMO gaps) and reactive sites.
- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., bacterial enzymes). For example, derivatives with 1,3,4-thiadiazole moieties show strong affinity for E. coli DNA gyrase (ΔG < −8 kcal/mol) .
Q. What strategies resolve contradictions in reported antimicrobial activity data for dihydroquinazolinone derivatives?
- Methodological Answer :
- Standardized Assays : Use CLSI/MIC protocols to minimize variability in bacterial strains (e.g., S. aureus ATCC 25923).
- Structure-Activity Analysis : Compare substituent effects; for instance, 2-thioxo derivatives exhibit enhanced activity against Gram-positive bacteria due to improved membrane penetration .
- Synergistic Studies : Test combinations with commercial antibiotics (e.g., ciprofloxacin) to identify potentiating effects .
Q. How do substituents at the C-2 and C-3 positions influence the reaction mechanism in dihydroquinazolinone synthesis?
- Methodological Answer :
- C-2 Substituents : Bulky groups (e.g., 2,2-dimethyl) stabilize the transition state via steric hindrance, favoring cyclization over side reactions. Kinetic studies (NMR monitoring) show a 20% increase in rate compared to unsubstituted analogs .
- C-3 Substituents : Electron-rich aryl groups (e.g., 4-methoxyphenyl) accelerate imine formation, while nitro groups slow the reaction due to electron withdrawal .
Q. What advanced characterization techniques (e.g., X-ray crystallography, <sup>13</sup>C NMR) elucidate conformational dynamics in dihydroquinazolinone derivatives?
- Methodological Answer :
- X-ray Crystallography : Resolves bond angles and torsion angles (e.g., dihedral angle ~15° between quinazolinone and aryl rings) .
- <sup>13</sup>C NMR : Assigns carbonyl carbons (δ ~165–170 ppm) and distinguishes axial/equatorial substituents in diastereomeric mixtures .
Experimental Design & Data Analysis
Q. How to design a kinetic study to compare catalytic efficiency in dihydroquinazolinone synthesis?
- Methodological Answer :
- Reaction Monitoring : Use in-situ FT-IR or HPLC to track aldehyde consumption.
- Rate Constants : Apply pseudo-first-order kinetics under excess urea conditions. For example, kobs values for p-TsOH-catalyzed reactions range from 0.05–0.12 min<sup>−1</sup> .
- Activation Energy : Calculate via Arrhenius plots (typical Ea ~40–60 kJ/mol) .
Q. What statistical methods validate reproducibility in biological assays for quinazolinone derivatives?
- Methodological Answer :
- ANOVA : Compare triplicate MIC values (p < 0.05 threshold).
- Z-factor Analysis : Ensure >0.5 for high-throughput screening robustness .
Tables
Table 1 : Solvent Effects on Synthesis of 2-Aryl Dihydroquinazolinones
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| EtOH | 85–92 | 2–4 |
| THF | 65–72 | 6–8 |
| H2O | 50–58 | 12–18 |
Table 2 : Antimicrobial Activity of Selected Derivatives
| Derivative (R-group) | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli |
|---|---|---|
| 2-Phenyl | 8.0 | 64.0 |
| 2-Thioxo-3-CF3 | 2.0 | 32.0 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
